Ethyl 3-(2-pyrazinyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate, also known as 2-Acetyl-3-ethylpyrazine, is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol. This compound is classified as a pyrazine derivative and is commonly used in the food industry as a flavoring agent due to its distinctive aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-pyrazinyl)-3-oxopropanoate can be synthesized through various chemical reactions involving pyrazine derivatives. One common method involves the acylation of 3-ethylpyrazine with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors equipped with efficient cooling and heating systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-pyrazinyl)-3-oxopropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine-2-carboxylic acid.
Reduction: Reduction reactions can produce ethyl 3-(2-pyrazinyl)propanoate.
Substitution: Substitution reactions can result in the formation of various substituted pyrazines.
Scientific Research Applications
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate has diverse applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Biology: The compound is utilized in biochemical studies to investigate the role of pyrazine derivatives in biological systems. Medicine: this compound is explored for its potential therapeutic properties, including its use as an antioxidant and anti-inflammatory agent. Industry: It is widely used as a flavoring agent in the food industry to enhance the aroma of various products.
Mechanism of Action
The mechanism by which Ethyl 3-(2-pyrazinyl)-3-oxopropanoate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress in biological systems. Additionally, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Acetylpyrazine: A pyrazine derivative without the ethyl group.
3-Ethylpyrazine: A pyrazine derivative without the acetyl group.
2-Methyl-3-ethylpyrazine: A pyrazine derivative with a methyl group instead of an acetyl group.
These compounds differ in their chemical structure and, consequently, their flavor profiles and biological activities.
Properties
IUPAC Name |
ethyl 3-oxo-3-pyrazin-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDMDPBJKVMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211185 | |
Record name | Ethyl beta-oxopyrazinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-77-0 | |
Record name | 2-Ethoxycarbonylmethylcarbonylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62124-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl beta-oxopyrazinepropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062124770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl beta-oxopyrazinepropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl β-oxopyrazinepropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.638 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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